molecular formula C20H26ClN3O B6269950 rac-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride CAS No. 2418662-82-3

rac-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride

Cat. No.: B6269950
CAS No.: 2418662-82-3
M. Wt: 359.9
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Description

The compound "rac-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride" is a synthetic organic molecule known for its unique structural characteristics and potential applications in various scientific fields. It belongs to a class of compounds that combine cyclobutyl, phenyl, and indolizine moieties, which can result in interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "rac-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride" typically involves several steps:

  • Formation of the 3-phenylcyclobutyl moiety: : This can be achieved through a cycloaddition reaction or via ring-closing metathesis.

  • Incorporation of the aminomethyl group: : This step often involves a reductive amination process using suitable amines and reducing agents.

  • Indolizine ring formation: : This might require cyclization reactions involving suitable precursors.

  • Coupling to form the carboxamide: : The final coupling step involves the reaction of the intermediate with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

On an industrial scale, these reactions would be optimized for yield and purity, often using continuous flow processes, specialized catalysts, and automated systems to maintain consistent conditions.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : The phenyl ring may be susceptible to oxidation under certain conditions, forming phenol derivatives.

  • Reduction: : The carboxamide group could potentially be reduced to an amine.

  • Substitution: : The aminomethyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents like lithium aluminum hydride or borane complexes.

  • Substitution: : Conditions involving strong bases or nucleophiles.

Major Products

  • From Oxidation: : Phenol derivatives.

  • From Reduction: : Corresponding amines.

  • From Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has applications across several research fields:

  • Chemistry: : Used in studies of ring strain and stability, and as a starting material for the synthesis of more complex molecules.

  • Biology: : Its potential bioactivity can be explored in drug discovery and development.

  • Medicine: : Investigated for its effects on biological pathways and potential therapeutic applications.

  • Industry: : Could be used in the development of novel materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to desired effects. Detailed studies would be necessary to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl] derivatives

  • Tetrahydroindolizine analogs

Uniqueness

What sets this compound apart is its unique combination of structural features, which may impart unique reactivity and biological properties not seen in other similar compounds. This can include distinct steric and electronic characteristics that influence its behavior in chemical reactions and biological systems.

This detailed exploration highlights the multifaceted nature of "rac-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride" and underscores its potential significance in scientific research and industrial applications.

Properties

CAS No.

2418662-82-3

Molecular Formula

C20H26ClN3O

Molecular Weight

359.9

Purity

85

Origin of Product

United States

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